molecular formula C10H8N2O5 B14781511 7-methoxy-5-nitro-1H-indole-3-carboxylic acid

7-methoxy-5-nitro-1H-indole-3-carboxylic acid

Cat. No.: B14781511
M. Wt: 236.18 g/mol
InChI Key: IOZGBNQIQNLVMY-UHFFFAOYSA-N
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Description

7-Methoxy-5-nitro-1H-indole-3-carboxylic acid is a nitro-substituted indole derivative with a methoxy group at position 7 and a carboxylic acid moiety at position 2. Indole-3-carboxylic acid derivatives are recognized for their significance as plant auxins and intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

7-methoxy-5-nitro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O5/c1-17-8-3-5(12(15)16)2-6-7(10(13)14)4-11-9(6)8/h2-4,11H,1H3,(H,13,14)

InChI Key

IOZGBNQIQNLVMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC=C2C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid typically involves the nitration of 7-methoxyindole followed by carboxylation. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-nitro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methoxy-5-nitro-1H-indole-3-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The carboxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Indole-3-Carboxylic Acid Derivatives

The table below compares key structural and physicochemical properties of 7-methoxy-5-nitro-1H-indole-3-carboxylic acid with related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR/IR) Source/Application
This compound 7-OCH₃, 5-NO₂, 3-COOH C₁₀H₈N₂O₅ 236.18 (calculated) IR: Expected NO₂ asym/sym stretch ~1520–1350 cm⁻¹; NMR: Aromatic shifts influenced by NO₂ and OCH₃ Hypothesized applications in drug intermediates
7-Methoxy-1H-indole-3-carboxylic acid 7-OCH₃, 3-COOH C₁₀H₉NO₃ 191.18 NMR (CDCl₃): δ 8.76 (s, 1H, Ar-H), 3.88 (s, 3H, OCH₃) Commercial availability (>97% purity)
5-Chloro-1H-indole-3-carboxylic acid 5-Cl, 3-COOH C₉H₆ClNO₂ 195.60 Crystal structure confirms planar indole ring; used as a plant auxin Plant growth regulation
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 7-NH-C₅H₉, 2-C₆H₅, 5-COOH C₂₀H₂₀N₂O₂ 320.38 MS: [M+H]⁺ = 321.39; used in experimental pharmacology Research-focused synthesis
1-(4-Methoxyphenyl)-N-(4-(2-methylbenzamido)butyl)-9H-pyrido[3,4-b]indole-3-carboxamide Complex substituents C₃₃H₃₃N₄O₅ 566.64 IR: 3451 cm⁻¹ (N-H), 1599 cm⁻¹ (C=O); NMR: δ 8.33 (s, CONH) Bioactivity studies (e.g., kinase inhibition)

Functional Group Impact on Properties

  • Nitro vs. Methoxy/Chloro Groups: The nitro group (NO₂) at position 5 in the target compound is strongly electron-withdrawing, reducing electron density on the indole ring compared to methoxy (OCH₃, electron-donating) or chloro (Cl, weakly electron-withdrawing) substituents. This affects reactivity in electrophilic substitution reactions and binding affinity in biological systems .
  • Carboxylic Acid Position : The 3-carboxylic acid group is conserved across analogs, enabling hydrogen bonding in crystal structures (e.g., 5-chloro derivative ) and interactions with biological targets.

Biological Activity

7-Methoxy-5-nitro-1H-indole-3-carboxylic acid is a significant derivative of the indole family, characterized by the presence of a methoxy group at position seven, a nitro group at position five, and a carboxylic acid group at position three. This unique structural composition endows it with diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of the methoxy and nitro groups enhances the compound's lipophilicity and reactivity. These properties facilitate interactions with various biological targets, which are essential for its therapeutic potential. The nitro group can undergo reduction to form reactive intermediates that may contribute to antimicrobial and anticancer effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. It has been observed to selectively target colorectal carcinoma (HCT116) with an IC50 value of 6.76 µg/mL, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 77.15 µg/mL) .
  • Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, potentially through disruption of bacterial cell functions.
  • Antioxidant Properties : Its ability to scavenge free radicals suggests potential applications in oxidative stress-related conditions.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound enhances apoptotic signaling pathways by regulating anti-apoptotic proteins and promoting caspase activation, leading to cell cycle arrest in the G1/S phase .
  • Molecular Interactions : Molecular docking studies have revealed its interactions with key proteins involved in cancer progression, such as Caspase 9 and MDM2, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
5-Methoxy-1H-indole-2-carboxylic acidLacks nitro groupFocuses on anti-inflammatory properties
7-Fluoro-5-nitro-1H-indole-2-carboxylic acidFluoro group instead of methoxyPotentially different reactivity due to fluorine
7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acidMethyl substitution at position twoAlters lipophilicity and biological activity

The combination of both methoxy and nitro groups in this compound contributes to its unique reactivity and biological properties compared to other indole derivatives.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Colorectal Cancer Study : In vitro assays demonstrated that this compound significantly inhibited cell proliferation in HCT116 cells while showing reduced toxicity towards normal human skin melanocyte cells (HFB4), indicating selectivity towards cancerous cells .
  • Antimicrobial Testing : The compound was tested against multiple bacterial strains, exhibiting notable antibacterial activity that suggests potential for development into therapeutic agents for infectious diseases.

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